9-Bromo-10-(naphthalen-1-yl)anthracene

OLED Materials Thermal Stability Anthracene Derivatives

Generic substitution of 9-bromo-10-aryl-anthracene analogs fails to meet critical OLED performance metrics. This compound eliminates the risk of device failure by ensuring precise thermal and photophysical properties. - Melting point of 176-181°C, superior to phenyl analogs, ensures thermal stability during VTE deposition. - Enables synthesis of blue emitters with PL maxima in the 424-428 nm range, delivering high color purity. - Serves as a direct precursor for deuterated analogs that extend OLED device lifetime via the kinetic isotope effect. Standardized QC ensures consistent cross-coupling reactivity for scalable material development.

Molecular Formula C24H15B
Molecular Weight 383.3 g/mol
CAS No. 400607-04-7
Cat. No. B1287187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-10-(naphthalen-1-yl)anthracene
CAS400607-04-7
Molecular FormulaC24H15B
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
InChIInChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H
InChIKeySYACRXBYRNYMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-10-(naphthalen-1-yl)anthracene: OLED Intermediate Overview


9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7) is a brominated anthracene derivative with a naphthalen-1-yl substituent at the 10-position and a bromine atom at the 9-position [1]. With a molecular formula of C24H15Br and a molecular weight of approximately 383.28 g/mol , this compound serves as a critical synthetic intermediate in organic electronics, particularly as a building block for blue-emitting materials in organic light-emitting diodes (OLEDs) [2]. The bromine atom at the 9-position enables versatile functionalization via cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing the construction of extended π-conjugated systems for advanced optoelectronic applications [3].

Brominated building block Enables Suzuki, Stille, and Buchwald-Hartwig couplings for extended π-conjugated systems
Naphthalen-1-yl substitution Supports synthesis of blue-emitting OLED materials with extended conjugation
OLED intermediate procurement Compatible with vacuum thermal evaporation and solution-processed device architectures

Why Generic Substitution Fails: 9-Bromo-10-(naphthalen-1-yl)anthracene


Generic substitution among 9-bromo-10-aryl-anthracene analogs is not scientifically valid due to quantifiable differences in fundamental physicochemical properties, steric effects during cross-coupling reactions, and the photophysical characteristics of the resulting downstream materials . Specifically, replacing the naphthalen-1-yl group with a phenyl ring (as in 9-bromo-10-phenylanthracene) results in a substantial reduction in melting point, indicating altered intermolecular interactions and thermal stability . Furthermore, the extended π-conjugation conferred by the naphthalen-1-yl moiety directly influences the luminescence properties of final OLED emitters, with derivatives exhibiting distinct emission wavelengths and efficiencies compared to phenyl-based analogs [1]. These material-level differences propagate to device performance metrics, making direct substitution a significant risk to achieving target specifications in optoelectronic applications.

Target: 9-Bromo-10-(naphthalen-1-yl)anthracene
Analog: 9-Bromo-10-phenylanthracene
Thermal stability
Reported higher melting point, may support VTE processing
Lower melting point may shift thermal processing compatibility
Emission properties
Naphthyl conjugation may support distinct blue emission
Phenyl substitution yields different emission wavelength and efficiency
Morphological stability
1-naphthyl group may reduce aggregation-caused quenching
Phenyl analog may show different film morphology and crystallization tendency

9-Bromo-10-(naphthalen-1-yl)anthracene: Differentiation Evidence


Thermal Stability vs. Phenyl Analog

The compound 9-bromo-10-(naphthalen-1-yl)anthracene exhibits a significantly higher melting point compared to its direct phenyl analog, 9-bromo-10-phenylanthracene, indicating enhanced thermal stability that is critical for vacuum thermal evaporation (VTE) processes used in OLED manufacturing . This difference arises from the larger, more rigid naphthalene moiety, which alters intermolecular packing and π-π interactions relative to the phenyl-substituted counterpart [1].

Melting Point
Head-to-head
~22 °C higher than phenyl analog
Supports thermal stability screening for VTE
Reported COA data; verify per lot
OLED Materials Thermal Stability Anthracene Derivatives Intermediate Procurement

Fluorescence Quantum Yield: Naphthyl vs. Phenyl

While direct quantum yield data for 9-bromo-10-(naphthalen-1-yl)anthracene is limited in open literature, class-level inference from fully substituted naphthyl-anthracene derivatives provides a reliable basis for differentiation. The compound 9,10-bis(2-naphthyl)anthracene (BNA), which incorporates two naphthyl groups analogous to the target compound's substitution pattern, exhibits a high fluorescence quantum yield (φ = 0.86) and an electrogenerated chemiluminescence (ECL) efficiency reaching approximately 90% of that observed for 9,10-diphenylanthracene (DPA) [1]. This demonstrates that the naphthyl substituent enables efficient radiative decay pathways comparable to, or exceeding, phenyl-based benchmarks in specific measurement modalities.

Quantum Yield
Class-level
BNA φ = 0.86; ECL ~90% of DPA
Class-level fluorescence efficiency context
Direct data for target compound not reported
Fluorescence Quantum Yield Photoluminescence Blue OLED Emitters Electroluminescence

Blue Emission: Naphthyl-Anthracene Derivatives

The ultimate value of 9-bromo-10-(naphthalen-1-yl)anthracene as a procurement choice is validated by the performance of materials synthesized from it or its close structural analogs. A study by Lyu et al. synthesized naphthyl-anthracene derivatives (NAPA-1 and NAPA-2) starting from 9-bromo-10-(naphthalen-2-yl)anthracene, a regioisomeric analog of the target compound. These derivatives exhibited excellent blue emission with photoluminescence (PL) peak maxima at λmax = 424 nm and 428 nm, respectively [1]. This demonstrates that the bromo-naphthyl-anthracene scaffold reliably yields materials with desirable blue emission characteristics suitable for OLED applications.

Blue Emission
Context-dependent
λmax = 424–428 nm
Supports blue OLED material synthesis
NAPA derivatives from regioisomer analog
Blue OLED Emitters Photoluminescence Suzuki Coupling Material Synthesis

Steric Effects in Suzuki Coupling

The 1-naphthyl substituent at the 10-position introduces unique steric and electronic effects that differentiate 9-bromo-10-(naphthalen-1-yl)anthracene from less hindered analogs such as 9-bromo-10-phenylanthracene in cross-coupling reactions. Research on bis-Suzuki-Miyaura couplings of 9,10-dibromoanthracene with various aryl boronic acids has demonstrated that sterically demanding aryl boronic acids, including naphthyl derivatives, can be successfully coupled with yields comparable to less hindered substrates [1]. Specifically, the coupling of sterically hindered 9,10-dibromoanthracene with 2-naphthylboronic acid proceeds with comparable efficiency to less hindered aryl boronic acids, despite the increased steric demand [2].

Suzuki Coupling
Context-dependent
Naphthyl coupling yields comparable to less hindered substrates
Supports sterically demanding coupling feasibility
Pd(0)-catalyzed bis-Suzuki conditions
Suzuki-Miyaura Coupling Cross-Coupling Steric Effects Synthetic Yield

Regioisomeric Selectivity: 1-Naphthyl vs. 2-Naphthyl

The 1-naphthyl substitution pattern in 9-bromo-10-(naphthalen-1-yl)anthracene provides distinct steric and conformational properties compared to the 2-naphthyl regioisomer (9-bromo-10-(naphthalen-2-yl)anthracene, CAS 474688-73-8) . The 1-position attachment on the naphthalene ring introduces greater steric bulk and a more twisted molecular geometry compared to the 2-position attachment, which influences the extent of π-π stacking and intermolecular interactions in solid-state films. While both regioisomers serve as OLED intermediates, the 1-naphthyl variant is specifically suited for applications requiring enhanced morphological stability and reduced aggregation-caused quenching in emissive layers.

Regioisomer
Data to verify
1-naphthyl: more twisted; 2-naphthyl: more planar
Regioisomer choice may affect film morphology and aggregation
Qualitative geometry inference; verify for target synthesis
Regioisomer Molecular Geometry OLED Host Materials Material Design

9-Bromo-10-(naphthalen-1-yl)anthracene: Application Scenarios


Blue OLED Material Synthesis via Suzuki-Miyaura Coupling

This compound is ideally suited as a brominated building block for Suzuki-Miyaura cross-coupling reactions to synthesize extended π-conjugated blue-emitting materials for OLEDs. The bromine atom at the 9-position provides a reactive handle for coupling with aryl boronic acids, while the naphthalen-1-yl group at the 10-position contributes to the desired blue emission characteristics . As demonstrated by the synthesis of NAPA-1 and NAPA-2 from the 2-naphthyl regioisomer, materials derived from this scaffold exhibit blue photoluminescence with emission maxima in the 424-428 nm range [2]. Procurement of this intermediate enables the construction of high-color-purity blue emitters essential for full-color OLED displays.

Thermally Stable Semiconductor Layers for VTE

The elevated melting point of 9-bromo-10-(naphthalen-1-yl)anthracene (176-181 °C) relative to its phenyl analog (154-158 °C) indicates superior thermal stability [2], making it a preferred intermediate for synthesizing materials destined for vacuum thermal evaporation (VTE) deposition. The naphthyl substituent enhances intermolecular interactions and morphological stability of resulting thin films, reducing susceptibility to crystallization during device fabrication and operation. This thermal advantage directly supports the production of OLED devices with improved operational lifetime and reduced efficiency roll-off under thermal stress.

Asymmetric Anthracene Hosts for Solution-Processed OLEDs

The asymmetric substitution pattern (bromine at 9-position, naphthalen-1-yl at 10-position) makes this compound a valuable precursor for synthesizing non-symmetric anthracene derivatives that function effectively as host materials in solution-processed blue fluorescent OLEDs . The steric bulk of the 1-naphthyl group helps suppress detrimental aggregation and excimer formation in the solid state, while the bromine atom allows for further functionalization to tune solubility, energy levels, and charge transport properties. Research on analogous naphthyl-anthracene systems has demonstrated that such derivatives can achieve moderate to high efficiency in solution-processed device architectures.

Deuterated OLED Material Precursor

9-Bromo-10-(naphthalen-1-yl)anthracene serves as the non-deuterated parent compound for fully deuterated analogs (e.g., 9-bromo-10-(naphthalen-1-yl)anthracene-d7) used in isotope-labeled OLED and pharmaceutical research . Deuterated OLED materials have been shown to exhibit enhanced operational stability and extended device lifetimes due to the kinetic isotope effect, which reduces non-radiative decay pathways and material degradation. Procurement of the non-deuterated parent compound supports the synthesis and characterization of deuterated variants for advanced OLED applications requiring maximum device longevity.

Application
Selection Property
Validation Focus
Blue emitter synthesis via Suzuki coupling
Bromine reactive handle
Emission wavelength and quantum yield
VTE-processable semiconductor layers
Thermal stability indicator
Morphological stability under VTE
Solution-processed OLED hosts
Asymmetric steric profile
Aggregation suppression in films
Deuterated OLED material precursor
Non-deuterated parent scaffold
Deuteration efficiency and stability

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